2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid
Description
2-Methyl-2-(3-oxomorpholin-4-yl)propanoic acid is a propanoic acid derivative featuring a 3-oxomorpholine moiety attached to the α-carbon of the carboxylic acid group. This structural motif combines the hydrophilicity of the morpholinone ring (a six-membered oxygen- and nitrogen-containing heterocycle with a ketone group) with the acidic properties of the carboxylic acid.
The 3-oxomorpholine group introduces hydrogen-bonding capabilities (via the ketone and ether oxygen) and conformational rigidity, which may influence solubility, metabolic stability, and target binding compared to simpler alkyl or aryl substituents.
Properties
CAS No. |
1368814-46-3 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,7(11)12)9-3-4-13-5-6(9)10/h3-5H2,1-2H3,(H,11,12) |
InChI Key |
OHIVQULBMCWLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1CCOCC1=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a proline analogue in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a proline analogue, it may mimic the behavior of proline in biological systems, potentially affecting protein synthesis and other cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors that recognize proline and its derivatives.
Comparison with Similar Compounds
Key Observations :
- Polarity : The 3-oxomorpholine group in the target compound likely enhances water solubility compared to alkyl-substituted analogs (e.g., Imp. A) but less than nitro- or amide-containing derivatives (e.g., Isindone) .
- Acidity: The electron-withdrawing nitro group in the 4-nitrophenoxy analog increases acidity (pKa ~3–4), whereas the morpholinone’s ketone may moderately lower the pKa relative to alkyl-substituted propanoic acids (pKa ~4–5) .
Structural Flexibility vs. Rigidity
- Morpholinone vs. Pyrimidine-Morpholine Hybrids: Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate () contains a pyrimidine-linked morpholine, offering extended conjugation.
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